molecular formula C19H22FNO3 B12534301 (2S)-2-{[2-(2-Fluoroethoxy)phenoxy](phenyl)methyl}morpholine CAS No. 861395-66-6

(2S)-2-{[2-(2-Fluoroethoxy)phenoxy](phenyl)methyl}morpholine

Cat. No.: B12534301
CAS No.: 861395-66-6
M. Wt: 331.4 g/mol
InChI Key: BDRXLMCEFAHKFC-OALUTQOASA-N
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Description

(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluoroethoxy and phenoxy groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethanol, phenol, and morpholine.

    Formation of Fluoroethoxyphenol: 2-Fluoroethanol is reacted with phenol under basic conditions to form 2-(2-fluoroethoxy)phenol.

    Formation of Phenylmethyl Intermediate: The 2-(2-fluoroethoxy)phenol is then reacted with a phenylmethyl halide (e.g., benzyl chloride) in the presence of a base to form the phenylmethyl intermediate.

    Coupling with Morpholine: The phenylmethyl intermediate is coupled with morpholine under suitable conditions to yield the final product, (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethoxy and phenoxy groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{2-(2-Methoxyethoxy)phenoxymethyl}morpholine: Similar structure with a methoxyethoxy group instead of fluoroethoxy.

    (2S)-2-{2-(2-Chloroethoxy)phenoxymethyl}morpholine: Contains a chloroethoxy group instead of fluoroethoxy.

Uniqueness

The presence of the fluoroethoxy group in (2S)-2-{2-(2-Fluoroethoxy)phenoxymethyl}morpholine may confer unique properties such as increased metabolic stability and enhanced binding interactions compared to its analogs.

Properties

CAS No.

861395-66-6

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-[(S)-[2-(2-fluoroethoxy)phenoxy]-phenylmethyl]morpholine

InChI

InChI=1S/C19H22FNO3/c20-10-12-22-16-8-4-5-9-17(16)24-19(15-6-2-1-3-7-15)18-14-21-11-13-23-18/h1-9,18-19,21H,10-14H2/t18-,19-/m0/s1

InChI Key

BDRXLMCEFAHKFC-OALUTQOASA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3OCCF

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3OCCF

Origin of Product

United States

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